Mexiletine is an antiarrhythmic agent, structurally analogous to lidocaine, primarily used in scientific research for investigating its effects on various biological systems. [] Mexiletine is classified as a class Ib antiarrhythmic drug. [] It plays a crucial role in scientific research for understanding its interactions with ion channels, its metabolic pathways, and its potential therapeutic applications in areas beyond cardiac arrhythmias. [, , ]
The synthesis of mexiletine can be achieved through several methods, with notable techniques including:
Mexiletine features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Mexiletine participates in various chemical reactions, primarily involving:
Mexiletine acts primarily as a sodium channel blocker:
Mexiletine's physical and chemical properties are essential for understanding its behavior in biological systems:
These properties influence its absorption, distribution, metabolism, and excretion profiles.
Mexiletine has several significant applications:
Mexiletine was first synthesized in 1969 by Boehringer Ingelheim, with initial clinical results for ventricular arrhythmias published in 1973 [3]. As a Class IB antiarrhythmic agent under the Vaughan-Williams classification, it inhibits voltage-gated sodium channels in cardiomyocytes. Its mechanism involves use-dependent blockade, preferentially binding to open or inactivated sodium channels during depolarization, thereby reducing the maximum upstroke velocity (Vmax) of cardiac action potentials [3] [10]. Unlike Class IA agents, mexiletine shortens action potential duration and effective refractory period in ventricular tissue, minimizing proarrhythmic risks in ischemic conditions [4] [5]. The drug’s structural similarity to lidocaine earned it the designation "oral lidocaine," though its oral bioavailability (∼90%) permits chronic administration [4] [8].
Table 1: Key Pharmacodynamic Properties of Mexiletine
Property | Effect | Clinical Relevance |
---|---|---|
Sodium Channel Blockade | Tonic and use-dependent inhibition of INa | Suppresses ventricular tachycardia |
Action Potential Duration | Shortens duration in Purkinje fibers | Reduces refractoriness in damaged myocardium |
Late INa (INa-L) Blockade | Modest inhibition of pathological late sodium current | Shortens QT interval in Long QT Syndrome Type 3 |
Hemodynamic Impact | Negligible effect on blood pressure or contractility | Safe in heart failure patients |
Mexiletine ((±)-1-(2,6-dimethylphenoxy)propan-2-amine) shares a chemical backbone with lidocaine, differing by the replacement of an amide group with an amine moiety, which confers oral bioavailability [4] [8]. Its core structure comprises a hydrophobic aromatic ring (2,6-dimethylphenol) linked to a hydrophilic aminoalkyl chain. This configuration enables interaction with Domain IV of voltage-gated sodium channels (NaV1.5 in cardiac tissue; NaV1.4 in skeletal muscle) [8]. Modifications to the chiral center near the amino group significantly alter pharmacodynamics:
Table 2: Structural Derivatives of Mexiletine and Functional Enhancements
Compound | Structural Modification | Key Pharmacological Improvement |
---|---|---|
Me5 | Isopropyl group on chiral center | 40-fold increase in use-dependent sodium channel blockade |
CI16 | Tetramethyl-pyrroline moiety | Dual action: sodium channel blockade + ROS scavenging |
VM11 | Pyrroline on amino group | Enhanced cytoprotection in myoblasts under oxidative stress |
Mexiletine holds distinct regulatory approvals for cardiac and neurological indications:
Orphan drug designations were pivotal for neurology indications:
These designations enabled market exclusivity but triggered price inflation (up to 30-fold for Namuscla), complicating off-label cardiac use due to contraindications in labeling [2] [3].
Table 3: Orphan Drug Designations for Mexiletine
Region | Indication | Designation Year | Brand Name | Sponsor |
---|---|---|---|---|
EU | Nondystrophic myotonia | 2013 | Namuscla | University College London |
US | Myotonic disorders | 2020 | Namuscla | Lupin Limited |
Initially developed for ventricular arrhythmias, mexiletine’s application expanded due to its modulation of pathological ion channels:
Table 4: Approved vs. Off-Label Therapeutic Applications
Indication | Mechanism | Regulatory Status |
---|---|---|
Ventricular arrhythmias | Peak INa inhibition in cardiomyocytes | Approved (US, JP, UK; withdrawn in EU) |
Nondystrophic myotonia | Use-dependent NaV1.4 blockade in skeletal muscle | Approved (EU/US orphan designation) |
Long QT Syndrome Type 3 | Selective INa-L inhibition | Off-label (supported by clinical trials) |
Recent medicinal chemistry efforts address limitations of mexiletine:
These innovations aim to enhance target specificity while mitigating proarrhythmic risks at higher doses, leveraging human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for electrophysiological profiling [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: